4-Nitrobenzene-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzene-1,2-diyl diacetate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two acetate groups attached to a benzene ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1,2-diyl diacetate typically involves the acetylation of 4-nitrocatechol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro facilitates nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide are used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted phenols or amines depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzene-1,2-diyl diacetate finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Nitrobenzene-1,2-diyl diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate groups can also participate in hydrolysis reactions, releasing acetic acid and forming phenolic derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Nitrocatechol: A precursor in the synthesis of 4-Nitrobenzene-1,2-diyl diacetate.
4-Nitroanisole: Similar in structure but with a methoxy group instead of acetate groups.
1,2-Dinitrobenzene: Contains two nitro groups but lacks acetate groups.
Uniqueness
Its ability to undergo both electrophilic and nucleophilic aromatic substitution reactions makes it versatile in synthetic chemistry .
Properties
CAS No. |
36383-33-2 |
---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(2-acetyloxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3 |
InChI Key |
NLAIMNFOYOGBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.